6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one
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Overview
Description
6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxy group and a dimethylhexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction between a suitable aldehyde and a ketone, followed by dehydration.
Introduction of the Dimethylhexyl Side Chain: The dimethylhexyl side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., 6-bromo-1,5-dimethylhexane) reacts with the cyclohexenone ring.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of 6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The cyclohexenone ring can be reduced to a cyclohexanol ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclohexenone ring are key functional groups that can participate in various biochemical reactions. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,5-dimethyl-6-(phenylethynyl)bicyclo[3.3.0]octan-2-one
- Spiro[4.5]dec-8-en-7-one, 1-(6-hydroxy-1,5-dimethylhexyl)-4,8-dimethyl-
Uniqueness
6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one is unique due to its specific structural features, such as the combination of a cyclohexenone ring with a hydroxy group and a dimethylhexyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
52589-23-8 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
6-(7-hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h9,12-14,16H,4-8,10H2,1-3H3 |
InChI Key |
MAXNBGSKPQFIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCCC(C)CO |
Origin of Product |
United States |
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